An In-depth Technical Guide to the Chemical Properties of 6-(piperidin-1-yl)-9H-purine
An In-depth Technical Guide to the Chemical Properties of 6-(piperidin-1-yl)-9H-purine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and biological properties of 6-(piperidin-1-yl)-9H-purine. The information is compiled from various scientific sources and is intended to support research and development efforts in medicinal chemistry and related fields.
Core Chemical Properties
6-(piperidin-1-yl)-9H-purine is a synthetic derivative of purine, a fundamental heterocyclic aromatic organic compound. The substitution of a piperidinyl group at the 6-position of the purine ring significantly influences its chemical and biological characteristics.
Physicochemical Data
The following table summarizes the key physicochemical properties of 6-(piperidin-1-yl)-9H-purine. It is important to note that while some data are from experimental measurements on analogous compounds, much of the available information for this specific molecule is derived from computational models.
| Property | Value | Source |
| IUPAC Name | 6-(piperidin-1-yl)-9H-purine | [1] |
| CAS Number | 1928-81-0 | [1][2] |
| Molecular Formula | C₁₀H₁₃N₅ | [1] |
| Molecular Weight | 203.24 g/mol | [1][2] |
| Melting Point | No experimental data available for this specific compound. A related compound, 6-(2-methyl-piperidin-1-yl)-7(9)H-purine, has a melting point of 288 - 293 °C. | |
| Boiling Point | 330.8 °C at 760 mmHg (Predicted) | [2] |
| Solubility | No specific experimental data available. The precursor, 6-chloropurine, is soluble in DMSO and dimethylformamide (~10 mg/mL).[3] The other precursor, piperidine, is highly soluble in water and various organic solvents like alcohols and ethers.[4] Based on its structure, 6-(piperidin-1-yl)-9H-purine is expected to be soluble in polar organic solvents. | |
| pKa | Data not available. For the parent purine molecule, the pKa is 8.93 (acidic) and 2.39 (basic). | |
| LogP | 1.6 (Computed) | [1] |
| Topological Polar Surface Area | 57.7 Ų (Computed) | [1] |
| Density | 1.47 g/cm³ (Predicted) | [2] |
| Flash Point | 153.8 °C (Predicted) | [2] |
Synthesis and Characterization
General Synthetic Protocol
The synthesis of 6-(piperidin-1-yl)-9H-purine can be achieved by reacting 6-chloropurine with piperidine.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 6-(piperidin-1-yl)-9H-purine.
Methodology:
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Dissolution: 6-Chloropurine is dissolved in a suitable solvent, such as ethanol or isopropanol.
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Addition of Base and Amine: A base, typically triethylamine (Et₃N), is added to the solution to act as a scavenger for the hydrochloric acid byproduct. Subsequently, piperidine is added to the reaction mixture.
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Reaction: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure 6-(piperidin-1-yl)-9H-purine.
Characterization Techniques
The structural confirmation of the synthesized 6-(piperidin-1-yl)-9H-purine would be carried out using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the purine ring protons (typically in the aromatic region, δ 7-9 ppm) and the piperidine ring protons (in the aliphatic region, δ 1.5-4.0 ppm).
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¹³C NMR: The carbon NMR spectrum would provide signals for all the carbon atoms in the molecule, confirming the purine and piperidine skeletons.
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Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. The expected exact mass is 203.1171.[1]
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H and C-N bonds.
Biological Activity and Potential Signaling Pathways
While direct biological studies on 6-(piperidin-1-yl)-9H-purine are limited in the public domain, research on structurally related 6-substituted purine analogs has revealed significant biological activities, particularly as anticancer agents.[5][6][7]
Derivatives of 6-(piperazin-1-yl)-9H-purine have been shown to exhibit cytotoxic effects against various cancer cell lines.[7][8] The proposed mechanisms of action for these related compounds often involve the inhibition of cellular kinases and interference with cellular ATP levels.[7][8]
One identified pathway for a related purine nucleoside analog involves the induction of senescence-associated cell death .[7][8] This process is characterized by the upregulation of cyclin-dependent kinase inhibitors, such as p15(INK4b), which leads to the phosphorylation of the Retinoblastoma (Rb) protein. Phosphorylated Rb remains bound to the E2F transcription factor, thereby halting the cell cycle and inducing a state of cellular senescence, which can ultimately lead to cell death in cancer cells.
Putative Signaling Pathway
The following diagram illustrates a plausible signaling pathway for the induction of senescence-associated cell death by 6-substituted purine analogs, based on published research on related compounds.
Caption: A putative signaling pathway for senescence-induced cell death by 6-substituted purine analogs.
Conclusion
6-(piperidin-1-yl)-9H-purine is a molecule of interest in medicinal chemistry due to the established biological activities of related purine analogs. While comprehensive experimental data for this specific compound is not yet widely available, this guide provides a summary of its computed properties, a likely synthetic route, and a plausible mechanism of action based on current scientific literature. Further experimental investigation is warranted to fully elucidate its chemical and biological profile and to explore its therapeutic potential.
References
- 1. 6-(piperidin-1-yl)-9H-purine | C10H13N5 | CID 3129049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9H-Purine,6-(1-piperidinyl)- | CAS#:1928-81-0 | Chemsrc [chemsrc.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 6-(4-substituted piperazine-1-yl)-9-(β-D-ribofuranosyl)purine derivatives, which lead to senescence-induced cell death in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
